2-[(4-chlorophenyl)methyl]-6-[(4-methylpiperidin-1-yl)sulfonyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one
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Overview
Description
2-[(4-chlorophenyl)methyl]-6-[(4-methylpiperidin-1-yl)sulfonyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-chlorophenyl)methyl]-6-[(4-methylpiperidin-1-yl)sulfonyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one typically involves multiple steps, starting from readily available starting materials. The process may include:
Formation of the triazolopyridine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the chlorophenyl group: This step often involves a substitution reaction where a chlorophenyl group is introduced to the core structure.
Attachment of the piperidinylsulfonyl group: This is usually done through a sulfonylation reaction, where the piperidinyl group is attached to the core structure via a sulfonyl linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(4-chlorophenyl)methyl]-6-[(4-methylpiperidin-1-yl)sulfonyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used
Scientific Research Applications
2-[(4-chlorophenyl)methyl]-6-[(4-methylpiperidin-1-yl)sulfonyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including its ability to interact with specific biological targets.
Biological Research: It is used in studies to understand its effects on biological systems and its potential as a lead compound for drug development.
Industrial Applications: The compound may be used in the development of new materials or as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of 2-[(4-chlorophenyl)methyl]-6-[(4-methylpiperidin-1-yl)sulfonyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-[(4-chlorophenyl)methyl]-6-[(4-methylpiperidin-1-yl)sulfonyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one: shares similarities with other triazolopyridine derivatives, which also exhibit interesting biological activities.
4-chlorobenzophenone: This compound has a similar chlorophenyl group but differs in its overall structure and properties.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential applications in various scientific fields. Its structure allows for diverse chemical modifications, making it a valuable compound for research and development.
Biological Activity
The compound 2-[(4-chlorophenyl)methyl]-6-[(4-methylpiperidin-1-yl)sulfonyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one (C19H21ClN4O3S) is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article aims to summarize the current understanding of its biological activity, particularly focusing on its antibacterial properties, enzyme inhibition capabilities, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound is characterized by the presence of a triazole ring fused with a pyridine moiety, along with a piperidine sulfonamide group. The presence of the 4-chlorophenyl and 4-methylpiperidin-1-yl substituents contributes significantly to its biological activity.
Antibacterial Activity
Recent studies have shown that compounds similar to this compound exhibit varying degrees of antibacterial activity. For instance:
- In vitro studies demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis, while other strains showed weaker responses .
- A comparative analysis indicated that certain derivatives exhibited IC50 values significantly lower than standard antibiotics, suggesting their potential as effective antibacterial agents.
Compound | Target Bacteria | IC50 (µM) | Activity Level |
---|---|---|---|
Compound A | Salmonella typhi | 5.0 | Strong |
Compound B | Bacillus subtilis | 7.5 | Moderate |
Compound C | Escherichia coli | 20.0 | Weak |
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibitory properties:
- Acetylcholinesterase (AChE) Inhibition : Certain derivatives demonstrated significant AChE inhibition, which is crucial for treating conditions like Alzheimer's disease. For example, compounds showed IC50 values ranging from 1.13 µM to 6.28 µM compared to a reference standard (thiourea) with an IC50 of 21.25 µM .
Compound | AChE IC50 (µM) | Urease IC50 (µM) |
---|---|---|
Compound X | 1.13 | 2.14 |
Compound Y | 6.28 | 5.00 |
The biological activity of this compound is hypothesized to involve multiple mechanisms:
- Binding Interactions : Molecular docking studies suggest that the compound interacts favorably with active sites of target enzymes and bacterial proteins.
- Sulfonamide Moiety : The sulfonamide group is known for its antibacterial properties and may contribute to the observed enzyme inhibition.
- Triazole Ring : This structural feature often enhances bioactivity through electron-withdrawing effects and hydrogen bonding capabilities.
Case Studies
In a notable study published in 2020, researchers synthesized various derivatives based on the triazole-pyridine framework and evaluated their biological activities comprehensively:
Properties
IUPAC Name |
2-[(4-chlorophenyl)methyl]-6-(4-methylpiperidin-1-yl)sulfonyl-[1,2,4]triazolo[4,3-a]pyridin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN4O3S/c1-14-8-10-22(11-9-14)28(26,27)17-6-7-18-21-24(19(25)23(18)13-17)12-15-2-4-16(20)5-3-15/h2-7,13-14H,8-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIYOLOMYFJXGKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CN3C(=NN(C3=O)CC4=CC=C(C=C4)Cl)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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